![molecular formula C25H27N3O3S B13840202 N-Oxo Brexpiprazole](/img/structure/B13840202.png)
N-Oxo Brexpiprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oxo Brexpiprazole is a derivative of Brexpiprazole, an atypical antipsychotic medication used primarily for the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . Brexpiprazole is known for its serotonin-dopamine activity modulation, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brexpiprazole involves several key steps. One common method starts with 1,4-butanediol, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out at elevated temperatures using N,N-dimethylacetamide as a solvent, resulting in the production of Brexpiprazole with good yield and purity .
Industrial Production Methods
Industrial production of Brexpiprazole follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of commercially available and cost-effective starting materials, such as 1,4-butanediol, and employs efficient reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Oxo Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of functional groups to their reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from these reactions include intermediates such as spiro-tosyl salts and the final product, Brexpiprazole .
Scientific Research Applications
Therapeutic Applications
1.1 Schizophrenia Treatment
Brexpiprazole has been approved for the treatment of schizophrenia in both adults and pediatric patients aged 13 to 17 years. The mechanism involves partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, along with antagonist activity at serotonin 5-HT2A receptors . Research indicates that N-Oxo Brexpiprazole may enhance the efficacy of treatment regimens by modulating these neurotransmitter systems.
1.2 Major Depressive Disorder
this compound is also being investigated as an adjunctive treatment for major depressive disorder. Clinical trials have demonstrated that it can improve outcomes for patients who have not responded adequately to standard antidepressant therapies . The combination of brexpiprazole with selective serotonin reuptake inhibitors (SSRIs) has shown promise in enhancing antidepressant effects, suggesting a synergistic mechanism .
1.3 Agitation in Alzheimer’s Disease
The compound has gained attention for its efficacy in treating agitation associated with Alzheimer’s disease. Recent studies have confirmed that patients receiving brexpiprazole demonstrated significant improvements in agitation symptoms compared to placebo, highlighting its role as a first-line pharmacological intervention for this condition .
Case Studies and Clinical Trials
Safety Profile
This compound has demonstrated a favorable safety profile across various studies, with low incidences of adverse effects leading to discontinuation. The most common side effects reported include sedation and weight gain, typical for atypical antipsychotics .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another atypical antipsychotic with similar serotonin-dopamine activity modulation.
Cariprazine: A third-generation antipsychotic with partial agonist activity at dopamine receptors.
Uniqueness
N-Oxo Brexpiprazole is unique in its balanced activity at serotonin and dopamine receptors, which contributes to its lower incidence of side effects such as akathisia and extrapyramidal symptoms compared to similar compounds .
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
InChI Key |
HTKVOWLJKSZHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)(C4=C5C=CSC5=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.